molecular formula C44H54F2N6O12S2Zn B1260161 Rosuvastatin zinc CAS No. 953412-08-3

Rosuvastatin zinc

Numéro de catalogue: B1260161
Numéro CAS: 953412-08-3
Poids moléculaire: 1026.4 g/mol
Clé InChI: KUQHZGJLQWUFPU-BGRFNVSISA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rosuvastatin Zinc is a zinc-containing form of rosuvastatin, a hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase inhibitor with antilipidemic activity.

Applications De Recherche Scientifique

Lipid Management

Rosuvastatin zinc has shown effectiveness in reducing total cholesterol, LDL-C, and triglycerides in patients with dyslipidemia. Studies indicate that rosuvastatin can lower LDL-C by up to 55% and triglycerides by over 15% . The addition of zinc may enhance these effects by improving endothelial function and reducing oxidative stress.

Cardiovascular Disease Prevention

Rosuvastatin is indicated for the prevention of major cardiovascular events, including myocardial infarction and stroke, particularly in patients with elevated cardiovascular risk factors. The incorporation of zinc could theoretically bolster these protective effects due to its antioxidant properties .

Combination Therapy

The combination of rosuvastatin with other lipid-lowering agents, such as ezetimibe, has been studied extensively. For instance, one study demonstrated that the combination therapy significantly improved lipid profiles compared to monotherapy with rosuvastatin alone . The potential for this compound to be used in combination therapies is an area for further exploration.

Role of Zinc in Rosuvastatin Therapy

Zinc plays a critical role in various biological processes, including immune function and antioxidant defense. Its supplementation has been examined alongside rosuvastatin treatment to determine if it could mitigate any adverse effects associated with statins or enhance their efficacy.

Impact on Mineral Status

Research has shown that rosuvastatin therapy does not significantly alter plasma or erythrocyte zinc levels in patients with coronary artery disease . This suggests that while zinc supplementation may not directly affect lipid profiles or antioxidant enzyme activity when combined with rosuvastatin, it remains essential for overall health.

Antioxidant Effects

Zinc's antioxidant properties may help counteract oxidative stress induced by hyperlipidemia and inflammation. However, studies indicate that the addition of zinc does not significantly enhance the antioxidant enzyme activity in patients receiving rosuvastatin .

Case Studies and Research Findings

StudyParticipantsTreatment DurationKey Findings
54 patients4 monthsRosuvastatin reduced LDL-C and triglycerides independent of zinc supplementation; no significant effect on zinc status or metallothionein gene expression.
76 patients4 monthsNo significant changes in plasma zinc levels; rosuvastatin effectively lowered total cholesterol and LDL-C without enhancing antioxidant enzyme activity through zinc supplementation.
337 patients12 weeksCombination therapy with ezetimibe showed superior lipid-lowering effects compared to monotherapy; potential for further exploration with this compound.

Propriétés

Numéro CAS

953412-08-3

Formule moléculaire

C44H54F2N6O12S2Zn

Poids moléculaire

1026.4 g/mol

Nom IUPAC

zinc;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/2C22H28FN3O6S.Zn/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;;+2/p-2/b2*10-9+;/t2*16-,17-;/m11./s1

Clé InChI

KUQHZGJLQWUFPU-BGRFNVSISA-L

SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Zn+2]

SMILES isomérique

CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.[Zn+2]

SMILES canonique

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Zn+2]

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rosuvastatin zinc
Reactant of Route 2
Rosuvastatin zinc
Reactant of Route 3
Rosuvastatin zinc
Reactant of Route 4
Rosuvastatin zinc
Reactant of Route 5
Rosuvastatin zinc
Reactant of Route 6
Reactant of Route 6
Rosuvastatin zinc

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.